molecular formula C22H20FN5 B3139673 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 477853-94-4

4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B3139673
CAS No.: 477853-94-4
M. Wt: 373.4 g/mol
InChI Key: QFHHIFJRXZPZTA-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted with fluorophenyl, phenyl, and 4-methylpiperazino groups, along with a nitrile moiety at the 5-position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperazino substituent may improve solubility and bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5/c1-27-11-13-28(14-12-27)22-19(15-24)20(16-7-9-18(23)10-8-16)25-21(26-22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHIFJRXZPZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136323
Record name 4-(4-Fluorophenyl)-6-(4-methyl-1-piperazinyl)-2-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477853-94-4
Record name 4-(4-Fluorophenyl)-6-(4-methyl-1-piperazinyl)-2-phenyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477853-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-6-(4-methyl-1-piperazinyl)-2-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylpiperazino Group: The methylpiperazino group is attached through a nucleophilic substitution reaction, often using a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile C₂₂H₂₀FN₅ 381.43 4-Fluorophenyl, 4-methylpiperazino, phenyl Not explicitly provided
4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile C₂₂H₂₁N₅ 355.45 4-Methylpiperazino, two phenyl groups 320418-29-9
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile C₂₁H₁₉ClN₆ 390.88 4-Chlorophenyl, 4-pyridinyl 320418-28-8
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile C₁₉H₁₇ClN₆ 364.84 Isopropylamino, 4-pyridinyl 1072345-11-9
2-(6-Methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4-morpholino-6-phenylpyrimidine-5-carbonitrile C₂₆H₂₃N₅O₃S 485.56 Morpholino, chromenyl-thioether Not provided

Key Observations

Substituent Impact on Solubility: The 4-methylpiperazino group in the target compound and Catalog 163893 enhances solubility compared to morpholino (Catalog 163892) or isopropylamino (Catalog 1072345-11-9) analogs, which may reduce polarity .

Biological Activity Trends: Compounds with aromatic heterocycles (e.g., 4-pyridinyl in Catalog 163892) show stronger binding to kinase ATP pockets due to π-π stacking interactions, as observed in kinase inhibitor scaffolds . Thioether-linked chromenyl derivatives (e.g., Fig.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for related pyrimidines, such as nucleophilic substitution of chloropyrimidines with amines (e.g., 4-methylpiperazine) in protic solvents like 2-propanol . In contrast, thioether-containing analogs require additional steps, such as thionyl chloride-mediated couplings (e.g., ), increasing synthetic complexity .

Bond lengths and angles in fluorophenyl-substituted analogs typically show slight deviations due to fluorine’s electronegativity, affecting molecular conformation .

Biological Activity

4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile, commonly referred to as compound 477853-94-4, is a synthetic organic compound notable for its complex structure and potential biological activity. This compound features a pyrimidinecarbonitrile core with a fluorophenyl group and a methylpiperazino substituent, which contribute to its unique properties and applications in medicinal chemistry.

  • Molecular Formula : C22H20FN5
  • Molecular Weight : 373.43 g/mol
  • CAS Number : 477853-94-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : This is achieved through a condensation reaction between an aldehyde and a nitrile in the presence of a base.
  • Introduction of the Fluorophenyl Group : This is accomplished via nucleophilic aromatic substitution.
  • Attachment of the Methylpiperazino Group : This step often utilizes a piperazine derivative through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antitumor Activity : Research indicates that this compound exhibits promising antitumor effects, particularly against certain cancer cell lines.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Neuropharmacological Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various pyrimidine derivatives, including this compound, against human cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Enzyme Interaction

In another study, the interaction of this compound with specific kinases was investigated using molecular docking simulations. The findings suggested strong binding affinity, indicating its potential as an inhibitor in kinase-related signaling pathways.

Comparative Analysis

To understand its uniqueness and potential in medicinal chemistry, it is beneficial to compare this compound with similar pyrimidine derivatives:

Compound NameMolecular FormulaBiological Activity
Compound AC22H20FN5Antitumor, Enzyme Inhibition
Compound BC21H19ClN6Moderate Antitumor Activity
Compound CC23H23N5ONeuroprotective Effects

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized?

A three-component synthesis under thermal aqueous conditions is commonly employed for pyrimidinecarbonitriles, utilizing aryl aldehydes, malononitrile, and substituted amines. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity, and catalyst loading to improve yield and purity. For example, analogous compounds synthesized via this method achieved yields of 65–85% with melting points ranging from 162°C to >240°C . Alternative routes, such as Suzuki-Miyaura coupling for introducing aryl groups, may require palladium catalysts and inert atmospheres .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

  • IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and aromatic C-H vibrations at ~3000–3100 cm⁻¹ .
  • NMR :
  • ¹H NMR : Look for signals from the 4-methylpiperazine group (δ 2.3–3.0 ppm for N-CH₃ and piperazine protons) and fluorophenyl protons (δ 7.0–7.5 ppm) .
  • ¹³C NMR : Identify nitrile carbon (~115–120 ppm), pyrimidine carbons (δ 150–170 ppm), and fluorinated aryl carbons (δ 160–165 ppm for C-F) .
    • Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (e.g., m/z ~404 for C₂₃H₂₀FN₅). Fragmentation patterns may include loss of the nitrile group (-27 amu) or piperazine substituents .

Q. How is elemental analysis used to verify purity, and what discrepancies are commonly observed?

Elemental analysis for pyrimidinecarbonitriles often shows slight deviations in carbon content (e.g., 66.22% observed vs. 66.45% theoretical for C₁₇H₁₁ClN₄), attributed to residual solvents or hygroscopicity. Consistent deviations >0.3% suggest impurities requiring column chromatography or recrystallization .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl groups), intramolecular hydrogen bonds (N–H⋯N), and crystal packing via weak C–H⋯π or C–H⋯O interactions. For example, a related pyrimidine derivative showed C61–H⋯O5 hydrogen bonds forming polymeric chains .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Discrepancies arise from assay variability (e.g., bacterial strains, cancer cell lines) or substituent effects. Systematic SAR studies should compare bioactivity across analogs with controlled structural variations. For instance, replacing the 4-methylpiperazine group with a thiophene moiety reduced antifungal activity but enhanced cytotoxicity in MCF-7 cells .

Q. How can computational methods predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like kinases or DNA topoisomerases. Key parameters include binding affinity (ΔG), hydrogen-bonding networks with the nitrile group, and hydrophobic contacts with fluorophenyl substituents .

Q. What is the impact of substituent variations on the pyrimidine core regarding physicochemical and biological properties?

  • Electron-withdrawing groups (e.g., -F, -CN) enhance electrophilicity, improving kinase inhibition but reducing solubility.
  • Bulky substituents (e.g., 4-methylpiperazine) increase steric hindrance, altering binding pocket accessibility.
  • Comparative studies show that replacing the phenyl group with a thienyl moiety increases logP by 0.5 units, correlating with improved membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
Reactant of Route 2
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4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

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